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molecular formula C10H12BrNO B1651067 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1220694-87-0

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1651067
M. Wt: 242.11
InChI Key: DUSBODFYCJJZET-UHFFFAOYSA-N
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Patent
US08299055B2

Procedure details

Paraformaldehyde (660 mg; WAKO) was added to a formic acid (50 mL) solution of Intermediate 4 (4.33 g) at 50° C. and the resulting mixture was stirred as it was for 13 hours and 30 minutes. The solvent was evaporated under reduced pressure followed by the addition of dichloromethane (100 mL) and 1 N aqueous sodium hydroxide solution (100 mL) to extract the reaction mixture, and the aqueous layer was further extracted with dichloromethane. The organic layer was combined and dried and then the solvent was evaporated under reduced pressure to give the title compound (4.49 g).
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[Br:3][C:4]1[CH:5]=[C:6]([CH2:12][CH2:13][NH2:14])[CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1>C(O)=O>[Br:3][C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]2[C:5]=1[CH2:1][NH:14][CH2:13][CH2:12]2

Inputs

Step One
Name
Quantity
660 mg
Type
reactant
Smiles
C=O
Name
Quantity
4.33 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)OC)CCN
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
followed by the addition of dichloromethane (100 mL) and 1 N aqueous sodium hydroxide solution (100 mL)
EXTRACTION
Type
EXTRACTION
Details
to extract the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=C2CCNCC12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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